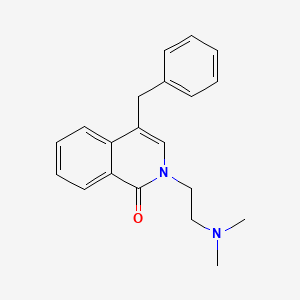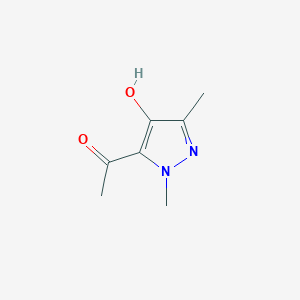
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-hydroxy-3,5-dimethylpyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1-(4-oxo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.
- Reduction of the ethanone group can produce 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the substituents introduced .
科学的研究の応用
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite. Similarly, its antimalarial activity is linked to the inhibition of Plasmodium falciparum’s folate pathway .
類似化合物との比較
1-(4-Hydroxyphenyl)ethanone: Similar structure but lacks the pyrazole ring.
3,5-Dimethylpyrazole: Lacks the hydroxy and ethanone groups.
4-Hydroxy-3,5-dimethylpyrazole: Similar but without the ethanone group.
Uniqueness: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone stands out due to the combination of the hydroxy, ethanone, and pyrazole moieties, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
85985-63-3 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
1-(4-hydroxy-2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-4-7(11)6(5(2)10)9(3)8-4/h11H,1-3H3 |
InChIキー |
RPJLYKHNKUUIRH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1O)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
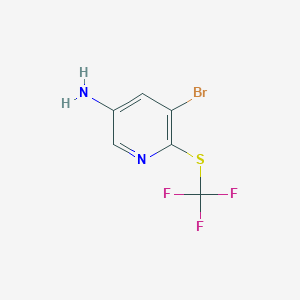
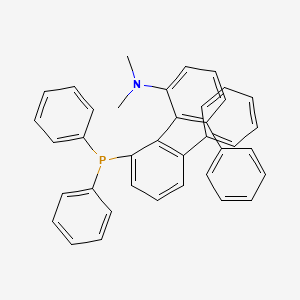
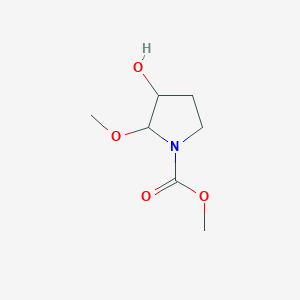
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)

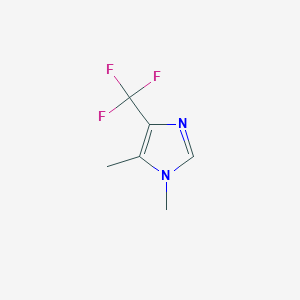
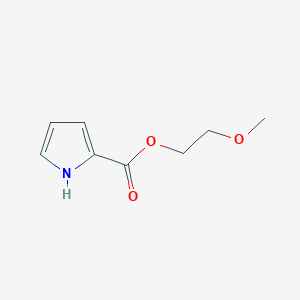
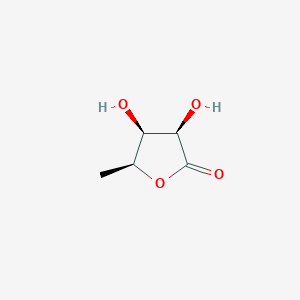
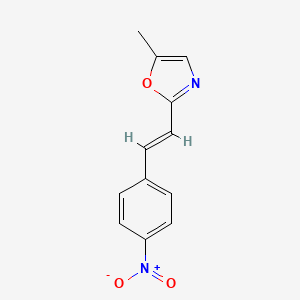
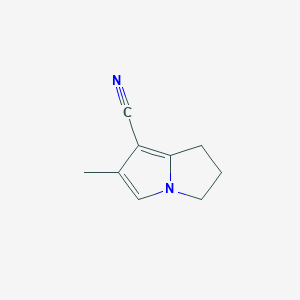

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
